molecular formula C9H15N3O2 B042626 6-Amino-1-ethyl-3-propyluracil CAS No. 63981-31-7

6-Amino-1-ethyl-3-propyluracil

Cat. No. B042626
CAS RN: 63981-31-7
M. Wt: 197.23 g/mol
InChI Key: YPSQTTRYMSZAGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-substituted 6-aminouracils, including derivatives like 6-Amino-1-ethyl-3-propyluracil, involves reactions of tris(trimethylsilyl)6-aminouracil with various alkyl and arylalkyl halides, facilitated by catalysts such as AlCl3 or iodine for regiospecific modifications. This method offers a general approach to accessing various 3-substituted 6-aminouracils (Müller, 1991).

Molecular Structure Analysis

The molecular structure of 6-Amino-1-ethyl-3-propyluracil derivatives can be analyzed through techniques such as X-ray crystallography and chiral HPLC determinations. These methods confirm the stereochemical integrities of key intermediates and provide insights into the arrangement and configuration of the substituents on the uracil backbone, contributing to understanding their interaction potentials and stability (Tucci et al., 2003).

Chemical Reactions and Properties

6-Amino-1-ethyl-3-propyluracil participates in various chemical reactions due to its reactive sites, including the amino group and the substituents on the pyrimidine ring. Its reactivity with aldehydes under FeCl3·6H2O catalysis in water, for instance, leads to the efficient synthesis of 5-alkyl/arylidenebarbituric acids. This domino reaction illustrates the compound's utility in synthesizing other biologically relevant molecules under mild conditions (Kalita, Mecadon, & Deka, 2014).

Scientific Research Applications

Antibacterial and Antitumor Applications

6-Amino-1-ethyl-3-propyluracil and its derivatives have shown significant promise in the field of medicinal chemistry, particularly for their antibacterial and antitumor activities. The synthesis of substituted 6-anilinouracils has been explored for their potent and selective inhibition of Gram-positive bacterial DNA polymerase IIIC, an enzyme essential for the replication of chromosomal DNA in gram-positive bacteria. These compounds have displayed good in vitro activity against staphylococci, streptococci, and enterococci, with the most potent derivatives inhibiting the polymerase IIIC enzyme at nanomolar concentrations and displaying antibacterial MICs around 4 µg/ml (Kuhl et al., 2005). Additionally, novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives synthesized from 6-amino-1-benzyluracil have been evaluated for their antitumor activities, with some showing promising anticancer activity against lung cancer A549 cell line and potential as chemotherapeutics (El-Kalyoubi & Agili, 2020).

Antioxidant Properties

The exploration of uracil derivatives' antioxidant properties has led to the synthesis of conjugates of uracil derivatives with amino acids, which have shown increased antiradical (antioxidant) activity. This includes the attachment of amino acid fragments to N3-(2-hydroxyethyl)-6-methyluracil, demonstrating enhanced values of specified activity compared to the initial 6-methyluracil, thereby highlighting their potential for further study (Khazimullina & Gimadieva, 2023).

Materials Science Applications

In the materials science domain, 6-aminouracil has been utilized in reactions with oxiranes and ethylene carbonate to produce polyetherols containing a 1,3-pyrimidine ring. These polyetherols have been analyzed for their physical properties and thermal stability, indicating potential applications in polymer science. For instance, polyetherols obtained from 6-aminouracil and ethylene carbonate were used as polyol components to produce polyurethane foams with improved thermal stability, highlighting the compound's versatility beyond biomedical applications (Chmiel-Szukiewicz, 2013).

Safety And Hazards

Future Directions

6-Amino-1-ethyl-3-propyluracil is an intermediate in the synthesis of a series of new substituted Xanthines which have high affinity and selectivity for the human adenosine A2B receptors4. This suggests potential future directions in the development of drugs targeting these receptors.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTTRYMSZAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N(C1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20981605
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID20981605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-ethyl-3-propyluracil

CAS RN

63981-31-7, 72361-28-5
Record name 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63981-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil, 6-amino-1-ethyl-3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63981-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20981605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione (2.1 g) was dissolved in a mixture of methanol (10 ml) and 28% aqueous ammonia solution (20 ml), and stirred for 72 hours at room temperature. Solvent was then removed under reduced pressure, and the residue purified by chromatography on a silica gel column, eluting with a mixture of dichloromethane/methanol (15/1), to provide 6-amino-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (8).
Name
6-[2-(dimethylamino)-1-azavinyl]-1-ethyl-3-propyl-1,3-dihydropyrimidine-2,4-dione
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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